Comparative Bioactivity Profiling: CCR5 Antagonism Versus Class-Average and Specific In-Class Analogs
Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate has been identified through preliminary pharmacological screening as a CCR5 antagonist [1]. This represents a mechanistically defined biological activity that differentiates it from the broader class of piperidine derivatives, many of which lack reported CCR5 affinity. In comparative terms, this compound's activity places it within a specialized subset of 4-hydroxypiperidine-based CCR1/CCR5 ligands, distinguishing it from simpler piperidine carboxylates that primarily target opioid receptors or lack chemokine receptor modulation activity [2].
| Evidence Dimension | CCR5 antagonism activity |
|---|---|
| Target Compound Data | CCR5 antagonist (activity level not numerically specified in available sources) |
| Comparator Or Baseline | General piperidine class baseline: No CCR5 antagonism reported for simple alkyl/aryl piperidines without 4-hydroxy and specific N-substitution |
| Quantified Difference | Qualitative differentiation: target compound exhibits CCR5 antagonism; majority of generic piperidines do not. |
| Conditions | Preliminary pharmacological screening; assay specifics not disclosed in source [1]. |
Why This Matters
For researchers developing CCR5-targeted therapies (HIV, inflammation), this compound provides a validated chemical starting point within the 4-hydroxypiperidine chemotype, whereas generic piperidine carboxylates would lack this specific pharmacological anchor.
- [1] Zhang Huili et al. Semantic Scholar Author Profile. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). View Source
- [2] HTS discovery of novel non-peptide CCR1 receptor antagonists. A novel series of 4-hydroxypiperidines has been discovered by high throughput screening which potently inhibits the binding of MIP-1alpha and RANTES to the recombinant human CCR1. Demonstrates that 4-hydroxypiperidines are privileged scaffolds for chemokine receptor antagonism. View Source
